molecular formula C16H14Cl3NO5 B14569326 2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene CAS No. 61432-48-2

2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene

Cat. No.: B14569326
CAS No.: 61432-48-2
M. Wt: 406.6 g/mol
InChI Key: ZBWWEPSVIQLOJM-UHFFFAOYSA-N
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Description

2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene is a complex organic compound with a unique structure that includes multiple functional groups

Properties

CAS No.

61432-48-2

Molecular Formula

C16H14Cl3NO5

Molecular Weight

406.6 g/mol

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene

InChI

InChI=1S/C16H14Cl3NO5/c17-5-6-23-7-8-24-16-10-12(2-3-14(16)20(21)22)25-15-4-1-11(18)9-13(15)19/h1-4,9-10H,5-8H2

InChI Key

ZBWWEPSVIQLOJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCCOCCCl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloroethanol with ethylene oxide to form 2-(2-chloroethoxy)ethanol. This intermediate is then reacted with 2,4-dichlorophenol in the presence of a base to form 2-[2-(2-chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)benzene. Finally, nitration of this compound yields the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The ether linkages can be cleaved under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

    Reduction: Formation of 2-[2-(2-aminoethoxy)ethoxy]-4-(2,4-dichlorophenoxy)benzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2,4-dichlorophenol and other cleavage products.

Scientific Research Applications

2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, while the chloro and ether groups can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroethoxy)ethanol
  • 2-[2-(2-Chloroethoxy)ethoxy]ethanol
  • 2-Chloroethyl ether

Uniqueness

2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups allows for diverse reactivity, while the ether linkages provide flexibility in its molecular structure.

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